
DLinDMA
概要
説明
1,2-ジリノレオイルオキシ-N,N-ジメチル-3-アミノプロパン (DLinDMA) は、安定な核酸脂質粒子 (SNALP) の製剤において重要な役割を果たすイオン化可能なカチオン性脂質です。これらの粒子は、遺伝子調節や疾患治療に使用される小さな干渉RNA(siRNA)などの核酸の送達に不可欠です。
準備方法
1,2-ジリノレオイルオキシ-N,N-ジメチル-3-アミノプロパンの調製は、通常、化学合成法を用います。一般的な手法としては、N,N-ジメチルアセトアミドをリノール酸と反応させて中間体を生成する方法があります。この中間体をその後、チオニルクロリドと反応させると、最終生成物が得られます 。工業生産方法では、同様の合成経路が用いられる場合がありますが、大規模で行われ、高収率と高純度を確保するために反応条件が最適化されています。
化学反応の分析
1,2-ジリノレオイルオキシ-N,N-ジメチル-3-アミノプロパンは、以下を含む様々な化学反応を起こします。
酸化: この反応は脂質の構造を変化させる可能性があり、安定な脂質粒子を形成する能力に影響を与える可能性があります。
還元: この反応は、酸化後、脂質を元の状態に戻すことができます。
置換: この反応は、脂質に異なる官能基を導入することができ、その性質や核酸との相互作用を変化させます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
化学反応の分析
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lipid’s structure, potentially affecting its ability to form stable lipid particles.
Reduction: This reaction can restore the lipid to its original state after oxidation.
Substitution: This reaction can introduce different functional groups into the lipid, altering its properties and interactions with nucleic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Gene Delivery Systems
DLinDMA is primarily utilized in the formulation of lipid nanoparticles for delivering nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The unique properties of this compound contribute to its efficacy in gene silencing applications.
Case Studies
- Hepatocyte Targeting : In vivo studies have shown that LNPs containing this compound effectively silence genes in hepatocytes, which are crucial for liver function. For instance, LNPs demonstrated a potent knockdown of the GAPDH gene in antigen-presenting cells (APCs) following systemic administration .
- Primary Antigen-Presenting Cells : Research indicated that LNPs with this compound achieved substantial gene silencing in primary macrophages and dendritic cells. At concentrations as low as 1 µg/ml, significant reductions in GAPDH expression were observed, highlighting the potential for treating immunologically mediated diseases .
Vaccine Development
This compound is also pivotal in the development of mRNA vaccines. Its ability to enhance the stability and delivery efficiency of mRNA makes it a valuable component in vaccine formulations.
Lipid Nanoparticle Composition
The incorporation of this compound into lipid nanoparticles improves their structural integrity and biocompatibility, which are essential for effective vaccine delivery. The lipid's unsaturation contributes to better cellular uptake and endosomal escape, critical factors for mRNA vaccines .
Clinical Applications
- COVID-19 Vaccines : The successful deployment of mRNA vaccines against COVID-19 has highlighted the role of lipids like this compound in formulating effective vaccine delivery systems. These nanoparticles ensure that mRNA reaches target cells efficiently, eliciting robust immune responses .
Therapeutic Formulations
Beyond gene delivery and vaccines, this compound has potential applications in other therapeutic areas, including cancer treatment and immunotherapy.
Cancer Therapy
This compound-based lipid nanoparticles can be engineered to deliver therapeutic agents directly to tumor cells, enhancing treatment efficacy while minimizing systemic toxicity. Studies have shown that these formulations can encapsulate chemotherapeutic drugs alongside nucleic acids, providing a dual-action approach to cancer therapy .
Immunotherapy
In immunotherapy, this compound can be used to deliver antigens or adjuvants that stimulate an immune response against tumors or infectious diseases. The ability of LNPs to enhance antigen presentation makes them suitable candidates for developing novel immunotherapeutic strategies .
Safety and Toxicity Profiles
The safety profile of this compound has been assessed through various cytotoxicity studies. Results indicate that LNPs containing this compound exhibit lower toxicity compared to traditional transfection reagents like polyethyleneimine (PEI), making them safer alternatives for use in clinical settings .
作用機序
1,2-ジリノレオイルオキシ-N,N-ジメチル-3-アミノプロパンの作用機序は、核酸をカプセル化する安定な脂質ナノ粒子を形成する能力にあります。脂質のイオン化可能な性質により、負電荷を帯びた核酸と相互作用し、核酸を酵素分解から保護する複合体を形成することができます。細胞に取り込まれると、脂質ナノ粒子は核酸を細胞質に放出し、そこで治療効果を発揮します .
類似の化合物との比較
1,2-ジリノレオイルオキシ-N,N-ジメチル-3-アミノプロパンは、脂質ナノ粒子製剤で使用される他のイオン化可能なカチオン性脂質と比較されることがよくあります。例としては、以下のようなものがあります。
DLin-MC3-DMA: 1,2-ジリノレオイルオキシ-N,N-ジメチル-3-アミノプロパンと比べて、優れた送達能力と低い毒性が知られています。
SM-102: mRNA COVID-19ワクチンの製剤に使用されており、ワクチンモデルにおいて同等またはより高い抗体価を示しています。
ALC-0315: mRNA COVID-19ワクチンにも使用される別の脂質で、mRNAの送達においてその有効性が知られています。
1,2-ジリノレオイルオキシ-N,N-ジメチル-3-アミノプロパンは、高い融合性を備えた安定な脂質ナノ粒子を形成する能力が特徴であり、核酸の細胞質への効率的な送達を促進します .
類似化合物との比較
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane is often compared to other ionizable cationic lipids used in lipid nanoparticle formulations, such as:
DLin-MC3-DMA: Known for its superior delivery capacity and lower toxicity compared to 1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane.
SM-102: Used in the formulation of mRNA COVID-19 vaccines, it has shown comparable or better antibody titers in vaccine models.
ALC-0315: Another lipid used in mRNA COVID-19 vaccines, known for its effectiveness in delivering mRNA.
1,2-Dilinoleyloxy-N,N-dimethyl-3-aminopropane is unique in its ability to form stable lipid nanoparticles with high fusogenicity, facilitating efficient cytosolic delivery of nucleic acids .
生物活性
DLinDMA, or 1,2-dilinoleoyl-3-dimethylammonium-propane, is a cationic lipid that has garnered attention for its potential in gene delivery systems, particularly in the context of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its efficacy as a delivery vector for nucleic acids, its immunogenicity, and various case studies highlighting its applications in gene therapy.
Overview of this compound
This compound is a member of a class of lipids known for their ability to form stable nanoparticles that encapsulate nucleic acids. These nanoparticles facilitate the delivery of genetic material into cells, making them valuable tools in therapeutic applications, including gene therapy and vaccine development.
Case Study: Lafora Disease
A significant study demonstrated the effectiveness of this compound in delivering plasmid DNA for the treatment of Lafora disease, a rare neurodegenerative disorder. The research involved formulating nanosized liposomes containing this compound and assessing their transfection efficiency in HEK293 and neuroblastoma cells. Key findings included:
- Transfection Efficiency : Liposomes containing this compound exhibited high transfection rates with minimal cytotoxicity and negligible hemolysis.
- Biological Activity : Successful expression of the laforin protein was confirmed through Western blotting, indicating the biological activity of the delivered gene .
Parameter | This compound Liposomes | DOTAP Liposomes |
---|---|---|
Transfection Efficiency | High | Moderate |
Cytotoxicity | Minimal | Moderate |
Hemolysis | Negligible | Low |
Immunogenicity Assessment
The immunogenic properties of cationic lipids like this compound are critical for their application in therapeutic contexts. Research indicates that while this compound can induce immune responses, its formulation within LNPs can mitigate adverse effects. Notably:
- Complement Activation : Studies have shown that LNPs containing this compound can activate complement pathways but at lower levels compared to other cationic lipids. This reduced activation may lead to fewer side effects associated with immune responses .
- Cellular Uptake : Enhanced cellular uptake was observed with LNPs incorporating this compound, which is essential for effective gene silencing and therapeutic outcomes .
Comparative Efficacy in Gene Silencing
In a comparative study assessing various lipid formulations for siRNA delivery, LNPs containing this compound were shown to facilitate significant gene knockdown. The results indicated:
- Gene Silencing Potency : At concentrations as low as 1 µg/ml, LNPs with this compound achieved approximately 60% silencing of GAPDH in primary macrophages and dendritic cells.
- Uptake Mechanism : The study highlighted that LNPs with this compound effectively disrupt endosomal membranes post-uptake, allowing for efficient release of siRNA into the cytosol .
特性
IUPAC Name |
N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBIAXADRDUGK-KWXKLSQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871258-12-7 | |
Record name | Dlindma | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DLINDMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。